N-(4-Hydroxyphenyl)-N'-2-propenylethanediamide

Description

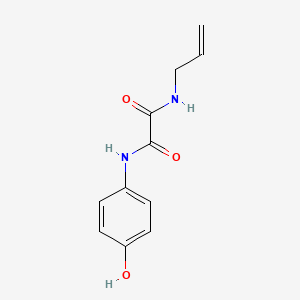

N-(4-Hydroxyphenyl)-N'-2-propenylethanediamide is a diamide derivative characterized by a central ethanediamide backbone substituted with a 4-hydroxyphenyl group and a propenyl (allyl) moiety. The 4-hydroxyphenyl group is a common pharmacophore in bioactive molecules, often influencing hydrogen bonding and antioxidant activity, while the propenyl side chain may enhance reactivity or modulate lipophilicity .

Properties

CAS No. |

93628-84-3 |

|---|---|

Molecular Formula |

C11H12N2O3 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

N'-(4-hydroxyphenyl)-N-prop-2-enyloxamide |

InChI |

InChI=1S/C11H12N2O3/c1-2-7-12-10(15)11(16)13-8-3-5-9(14)6-4-8/h2-6,14H,1,7H2,(H,12,15)(H,13,16) |

InChI Key |

GQUIHSJCQGBPMX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyphenyl)-N’-2-propenylethanediamide typically involves the reaction of 4-hydroxybenzaldehyde with propenylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of N-(4-Hydroxyphenyl)-N’-2-propenylethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully monitored and controlled to maintain product quality and minimize waste. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)-N’-2-propenylethanediamide undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The propenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Hydroxyphenyl)-N’-2-propenylethanediamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)-N’-2-propenylethanediamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group is known to interact with enzymes and receptors, modulating their activity. The propenyl group can participate in covalent bonding with target molecules, enhancing the compound’s efficacy. These interactions lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Hydroxyphenyl-Substituted Amides and Imides

- N-(4-Hydroxyphenyl)maleimide (Compound 13, IC₅₀ = 12.9 μM) This maleimide derivative shares the 4-hydroxyphenyl substituent with the target compound but features a maleimide core instead of ethanediamide. It exhibits moderate inhibitory activity against monoacylglycerol lipase (MGL) with a selectivity factor of 100–300 compared to FAAH (fatty acid amide hydrolase). The maleimide ring’s electron-deficient nature may enhance covalent interactions with enzyme active sites, a feature absent in ethanediamides .

Alkoxy-Substituted Analogues (Compounds 14–16, IC₅₀ = 5.75–6.92 μM)

Replacing the hydroxyl group with alkoxy substituents (e.g., methoxy, ethoxy) improves potency, likely due to increased lipophilicity and steric stabilization. For example, compound 16 (IC₅₀ = 5.75 μM) demonstrates enhanced enzyme inhibition compared to the hydroxylated counterpart (compound 13), highlighting the trade-off between hydrophilicity and bioactivity .

Chlorophenyl and Heterocyclic Derivatives

- 3-Chloro-N-phenyl-phthalimide This chloro-substituted phthalimide is structurally distinct but shares the N-phenylamide motif. It is primarily used in polymer synthesis (e.g., polyimides) due to its high purity and reactivity as a monomer. The chloro group enhances electronic withdrawal, favoring polymerization over bioactivity, unlike the hydroxyl group in the target compound .

N-(4-Chlorophenyl)hydroxamic Acids (Compounds 6–10)

These compounds, such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (compound 8), exhibit antioxidant properties in DPPH and β-carotene assays. The chlorophenyl group paired with hydroxamic acid demonstrates radical scavenging, suggesting that substituting chlorine for hydroxyl could shift functionality from enzyme inhibition to antioxidant activity .

Piperidinyl and Propanamide Derivatives

- N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide This propanamide derivative incorporates a piperidinyl group and methoxymethyl substituent, optimizing it as a pharmaceutical intermediate.

Comparative Data Table

Key Research Findings

- Substituent Effects : Hydroxyl groups enhance polarity and hydrogen bonding but may reduce membrane permeability compared to alkoxy or chloro groups. Alkoxy substituents improve potency in enzyme inhibition (e.g., compound 16 vs. 13) .

- Core Structure Relevance : Maleimides and phthalimides favor covalent interactions or polymer applications, whereas ethanediamides may offer tunable hydrogen-bonding networks for targeted binding .

- Functional Trade-offs : Chlorophenyl derivatives prioritize antioxidant activity, while hydroxyphenyl/alkoxy compounds align with enzyme modulation, underscoring the importance of substituent selection for desired outcomes .

Biological Activity

N-(4-Hydroxyphenyl)-N'-2-propenylethanediamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a 4-hydroxyphenyl moiety, which is known for its versatile biological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives containing the 4-hydroxyphenyl group. For instance, a study synthesized a series of amino acid derivatives featuring this moiety and evaluated their activity against drug-resistant pathogens. The results indicated that certain derivatives exhibited significant antimicrobial activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

Table 1: Antimicrobial Activity of Selected Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 6 | E. coli AR-0001 | 64 |

| Compound 6 | K. pneumoniae AR-003 | 32 |

| Compound 6 | P. aeruginosa AR-1114 | 32 |

| Compound 6 | A. baumannii AR-0273 | 32 |

Anticancer Activity

The anticancer properties of this compound have also been investigated. A study focusing on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that some compounds could reduce the viability of A549 lung cancer cells significantly. For example, compound 20 reduced cell viability to approximately 50% and showed promising antioxidant properties .

Table 2: Anticancer Activity Against A549 Cells

| Compound | Viability Reduction (%) |

|---|---|

| Compound 20 | 50 |

| Compound 29 | 68.8 |

| Compound 32 | 58.9 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antimicrobial Mechanism : The compounds target key enzymes involved in peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death .

- Anticancer Mechanism : The phenolic hydroxyl group may facilitate interactions with cellular signaling pathways, potentially inducing apoptosis in cancer cells and inhibiting their proliferation .

Case Studies

Case Study 1: Antimicrobial Efficacy

A research team synthesized various derivatives of this compound and tested them against ESKAPE pathogens known for their multidrug resistance. The study found that specific derivatives showed enhanced activity against resistant strains, indicating the compound's potential as a scaffold for developing new antimicrobial agents.

Case Study 2: Anticancer Potential

In a comparative study with standard chemotherapeutics like doxorubicin, certain derivatives demonstrated comparable or superior cytotoxicity against A549 cells, suggesting their viability as candidates for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.